(1-amino-2-methylpropan-2-yl)diethylamine
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Overview
Description
(1-amino-2-methylpropan-2-yl)diethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-amino-2-methylpropan-2-yl)diethylamine can be achieved through several methods. One common approach involves the alkylation of diethylamine with a suitable alkyl halide, such as 2-chloro-2-methylpropane, under basic conditions. The reaction typically proceeds as follows:
- Diethylamine is dissolved in an appropriate solvent, such as ethanol or methanol.
- A base, such as sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the amine.
- The alkyl halide is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
- The product is isolated by extraction and purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (1-amino-2-methylpropan-2-yl)diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: (1-amino-2-methylpropan-2-yl)diethylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is utilized as a reagent for the modification of biomolecules. It can be used to introduce amine groups into peptides, proteins, and nucleic acids, facilitating the study of their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is employed in the production of polymers, resins, and coatings. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-amino-2-methylpropan-2-yl)diethylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
- (1-amino-2-methylpropan-2-yl)methylamine
- (1-amino-2-methylpropan-2-yl)ethylamine
- (1-amino-2-methylpropan-2-yl)propylamine
Comparison: Compared to its analogs, (1-amino-2-methylpropan-2-yl)diethylamine exhibits unique properties due to the presence of two ethyl groups attached to the nitrogen atom. This structural feature can influence its reactivity, solubility, and interaction with other molecules. The compound’s distinct chemical behavior makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-N,2-N-diethyl-2-methylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-10(6-2)8(3,4)7-9/h5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQNWAJBDNOPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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